molecular formula C20H27N3O4S B2819859 N-(4-(N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1448057-97-3

N-(4-(N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide

カタログ番号: B2819859
CAS番号: 1448057-97-3
分子量: 405.51
InChIキー: GAULIZABSQDEHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

The compound’s impact on biochemical pathways is not well-studied. Given its structure, it could potentially influence pathways involving similar compounds or targets. Without specific target information, it’s challenging to predict the exact pathways it might affect .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its bioavailability, half-life, metabolism, and excretion patterns remain to be studied. These factors are crucial in determining the compound’s potential as a therapeutic agent .

Q & A

Q. Basic: What are the optimal synthetic strategies for achieving high yield and purity of this compound?

The synthesis of this compound requires multi-step reactions, including sulfamoyl group introduction and amide coupling. Key considerations include:

  • Coupling Reagents : Use carbodiimide-based reagents like EDC with HOBt to activate carboxylic acids for amide bond formation, minimizing side reactions .
  • Temperature Control : Maintain reactions at 0–25°C to prevent thermal degradation of sensitive intermediates.
  • Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) to isolate the final product .
  • Yield Optimization : Stepwise monitoring via TLC and adjusting stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of sulfamoylating agents) can improve yields .

Q. Basic: Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify key groups like the dimethylamino (-N(CH₃)₂, δ ~2.8–3.0 ppm), hydroxyethyl (-CH₂OH, δ ~3.5–4.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Compare with predicted chemical shifts from computational models .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity between sulfamoyl and phenyl groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z) and detects fragmentation patterns .

Q. Advanced: How can X-ray crystallography using SHELX refine the compound’s 3D structure?

  • Data Collection : Use synchrotron radiation or high-intensity laboratory sources to collect high-resolution (<1.0 Å) diffraction data.
  • SHELX Workflow :
    • SHELXD : Solve the phase problem via dual-space methods for small-molecule structures .
    • SHELXL : Refine anisotropic displacement parameters and validate geometry (bond lengths/angles) against the Cambridge Structural Database .
  • Visualization : Generate ORTEP diagrams to analyze molecular geometry and hydrogen-bonding networks .

Q. Advanced: How to resolve discrepancies between NMR data and crystallographic results?

  • Dynamic Effects : NMR captures solution-state conformations, while crystallography shows static solid-state structures. Use variable-temperature NMR to assess flexibility (e.g., rotating phenyl groups) .
  • Hydrogen Bonding : Compare crystallographic H-bonds (from SHELXL) with NMR-derived NOE interactions to identify conformational differences .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to model solution- and solid-state structures, reconciling experimental data .

Q. Advanced: How to optimize sulfamoyl group introduction to minimize side reactions?

  • Protecting Groups : Temporarily protect the hydroxyethyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent sulfamoyl group cross-reactivity .
  • Stepwise Sulfamoylation : React 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine with sulfonyl chlorides under basic conditions (pH 8–9) at 0°C to control exothermicity .
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound amines) to trap unreacted sulfonyl chlorides .

Q. Basic: What methods ensure purity assessment post-synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% area).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Melting Point : Sharp melting range (≤2°C) indicates high crystallinity .

Q. Advanced: How to design molecular docking studies for biological activity prediction?

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) based on structural homology .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Parameterize the compound’s sulfamoyl and hydroxyethyl groups for accurate scoring .
  • Validation : Compare docking poses with crystallographic ligand complexes (e.g., PDB entries) and validate via in vitro assays (e.g., enzyme inhibition IC₅₀) .

特性

IUPAC Name

N-[4-[[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-5-20(25)22-16-8-11-19(14(2)12-16)28(26,27)21-13-18(24)15-6-9-17(10-7-15)23(3)4/h6-12,18,21,24H,5,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAULIZABSQDEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。